molecular formula C5H8ClN3O2S B1586031 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide CAS No. 88398-46-3

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

Cat. No. B1586031
CAS RN: 88398-46-3
M. Wt: 209.66 g/mol
InChI Key: NYDANSQFEDVGJL-UHFFFAOYSA-N
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Description

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 209.66 .


Synthesis Analysis

The synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide involves the acylation of 5-chloro-1,3-dimethylpyrazole, which is prepared from the chlorination of 1,3-dimethyl-5-pyrazolone . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone, has also been investigated .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide can be viewed using Java or Javascript . The IUPAC name for this compound is 5-chloro-1,3-dimethylpyrazole .


Physical And Chemical Properties Analysis

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide has a density of 1.137, a boiling point of 153°C to 155°C, and a refractive index of 1.486 . Its molecular formula is C5H8ClN3O2S .

Safety And Hazards

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended storage is at ambient temperatures .

properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDANSQFEDVGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363347
Record name 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

CAS RN

88398-46-3
Record name 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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